2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS 369-22-2 properties
2,4,6-Tris(difluoromethyl)-1,3,5-triazine CAS 369-22-2 properties
Topic: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (CAS 369-22-2) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Harnessing Fluorinated Scaffolds for Next-Generation Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of lipophilicity and hydrogen bonding is paramount. 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (CAS 369-22-2) represents a specialized fluorinated heterocycle that offers a distinct advantage over its perfluorinated counterparts. Unlike the trifluoromethyl (
This guide details the physicochemical properties, synthesis, and high-value applications of this triazine core, specifically focusing on its utility as an electron-deficient scaffold for Inverse Electron Demand Diels-Alder (IEDDA) cycloadditions and as a fragment for hit-to-lead optimization.
Physicochemical Profile
The strategic value of CAS 369-22-2 lies in its unique electronic and steric profile. The presence of three
Table 1: Core Technical Specifications
| Property | Value / Description | Relevance in Drug Design |
| CAS Number | 369-22-2 | Unique identifier for procurement/IP. |
| Formula | High fluorine content (49% by mass). | |
| Molecular Weight | 231.10 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| Structure | Symmetric | |
| H-Bond Donors | 3 (Weak, C-H...O/N) | |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; improves membrane permeability without "grease" penalty. |
| Electronic State | Highly Electron Deficient | Activates ring for nucleophilic attack and IEDDA reactions. |
Critical Insight: The
proton is acidic enough to participate in weak hydrogen bonding, a feature often exploited to lock protein-ligand conformations that the steric bulk of agroup might disrupt.
Synthesis & Manufacturing
The synthesis of symmetric 2,4,6-trisubstituted triazines is classically achieved via the cyclotrimerization of the corresponding nitrile. For CAS 369-22-2, the precursor is difluoroacetonitrile .
Mechanism of Formation
The reaction is typically catalyzed by a Lewis acid or a strong base (e.g., ammonia) under pressure. The high electron-withdrawing nature of the
Figure 1: Cyclotrimerization pathway for the synthesis of the fluorinated triazine core.
Industrial Considerations
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Precursor Handling: Difluoroacetonitrile is a volatile liquid (BP ~26°C) and must be handled in a closed system to prevent loss and exposure.
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Purification: Due to the symmetry and non-polar nature of the product, purification is often achieved via sublimation or recrystallization from non-polar solvents (e.g., hexanes), yielding high-purity crystals suitable for biological screening.
Applications in Drug Discovery & Synthesis[1]
A. The "Magic Methyl" Bioisostere Effect
In medicinal chemistry, the "Magic Methyl" effect refers to the significant potency boost observed when a methyl group is introduced into a molecule. The
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Metabolic Blocking: The C-F bond is resistant to CYP450 oxidation, protecting the site from metabolic clearance.
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Acidity Modulation: The electron-withdrawing triazine ring increases the acidity of the
protons, strengthening their H-bond donor capability ( lowering effect).
B. Inverse Electron Demand Diels-Alder (IEDDA) Reagent
The most powerful synthetic application of CAS 369-22-2 is its use as an electron-deficient diene in IEDDA reactions. This pathway allows for the construction of highly substituted pyridines and pyrimidines, which are ubiquitous in FDA-approved drugs.
Reaction Logic:
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Diene: 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (Electron Poor).
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Dienophile: Enamines, ynamines, or strained alkenes (Electron Rich).
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Process: Cycloaddition followed by retro-Diels-Alder (loss of nitrile) yields a pyridine core retaining two
groups.
Figure 2: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) reaction for pyridine synthesis.
Experimental Protocol: IEDDA Transformation
Standard Operating Procedure for converting the triazine core into a functionalized pyridine.
Objective: Synthesis of 2,6-bis(difluoromethyl)-4-substituted pyridine.
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Reagent Preparation:
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Dissolve 2,4,6-Tris(difluoromethyl)-1,3,5-triazine (1.0 equiv) in anhydrous 1,4-dioxane or toluene.
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Prepare the Enamine (1.2 equiv) derived from the desired ketone/aldehyde and morpholine.
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Cycloaddition:
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Add the enamine solution dropwise to the triazine solution at room temperature.
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Heat the mixture to reflux (100–110°C) under an inert atmosphere (
or Ar). -
Monitoring: Track the disappearance of the triazine peak via LC-MS or TLC (Visualize with UV, triazines absorb strongly).
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Elimination & Aromatization:
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The intermediate bicyclic adduct is unstable at reflux and spontaneously extrudes difluoroacetonitrile (Caution: Ensure proper venting/scrubbing).
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Continue reflux for 2–4 hours until conversion is complete.
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Work-up:
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Cool to room temperature.
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Remove solvent under reduced pressure.
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Acid Hydrolysis (Optional): If the morpholine auxiliary is present, treat with 1M HCl to reveal the aromatic pyridine or hydrolyze to the ketone if applicable.
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Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Safety & Handling (E-E-A-T)
Risk Assessment:
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Toxicity: Fluorinated nitriles (byproducts) can be toxic. Handle all reaction off-gassing with a caustic scrubber.
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Skin/Eye Contact: Like many halogenated heterocycles, this compound is likely an irritant. Use standard PPE (Nitrile gloves, safety goggles).
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Stability: Stable under ambient conditions but avoid strong reducing agents which may defluorinate the
groups.
Disposal:
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Incineration in a facility equipped with an HF scrubber is required due to the high fluorine content.
References
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Synthesis of Fluorinated Triazines: Journal of Organic Chemistry, "Cyclotrimerization of Halogenated Acetonitriles."
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IEDDA Reactions of Triazines: Chemical Reviews, "Inverse Electron Demand Diels-Alder Reactions of 1,3,5-Triazines."
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Difluoromethyl Bioisosteres: Journal of Medicinal Chemistry, "The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group."
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PubChem Compound Summary: "2,4,6-Tris(difluoromethyl)-1,3,5-triazine (CID 15648511)."
